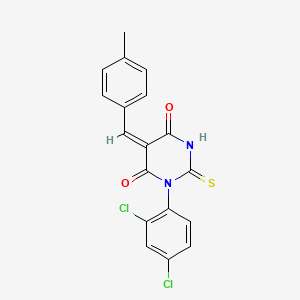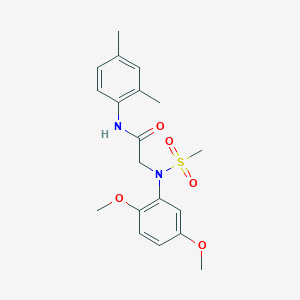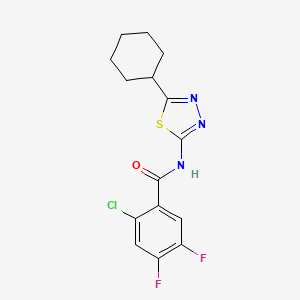![molecular formula C21H25N3O3 B6046960 N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6046960.png)
N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine, also known as ALK inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. ALK (anaplastic lymphoma kinase) is a receptor tyrosine kinase that is involved in the development of various types of cancer. The inhibition of ALK has been shown to be a promising therapeutic approach for cancer treatment.
作用機序
N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor works by binding to the ATP-binding site of the N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine receptor tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in the growth and proliferation of cancer cells. N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor has been shown to be highly selective for N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine and has minimal off-target effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce tumor growth in preclinical studies. N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor has also been shown to have minimal toxicity in normal cells and tissues.
実験室実験の利点と制限
The advantages of N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor for lab experiments include its high selectivity for N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine, minimal off-target effects, and potential for use in combination therapy with other cancer drugs. The limitations of N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor for lab experiments include its high cost, low solubility in water, and limited availability.
将来の方向性
For research on N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor include the development of more efficient and cost-effective synthesis methods, the optimization of dosing and administration strategies, and the identification of biomarkers that can predict patient response to treatment. Additionally, further studies are needed to investigate the potential use of N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor in combination therapy with other targeted cancer drugs.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor involves a series of chemical reactions. The starting material, 3,4-dimethoxybenzaldehyde, is reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the chalcone intermediate. The chalcone intermediate is then reacted with piperidine and an amine to form the final product, N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in various types of cancer such as non-small cell lung cancer, neuroblastoma, and anaplastic large cell lymphoma. N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor has also been studied for its potential use in combination therapy with other cancer drugs.
特性
IUPAC Name |
(E)-1-[3-(3,4-dimethoxyanilino)piperidin-1-yl]-3-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-26-19-10-8-17(14-20(19)27-2)23-18-7-5-13-24(15-18)21(25)11-9-16-6-3-4-12-22-16/h3-4,6,8-12,14,18,23H,5,7,13,15H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGINKGDMQWABF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C=CC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)/C=C/C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chloro-2-methylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B6046889.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-3-(methoxymethyl)pyrrolidine](/img/structure/B6046890.png)
![N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide](/img/structure/B6046896.png)
![N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide](/img/structure/B6046897.png)
![methyl 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6046904.png)
![4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6046910.png)
![1-(1-azocanyl)-3-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6046912.png)
![2-chloro-N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6046918.png)

![N-{[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6046928.png)
![2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)

![ethyl 3-(3-methoxybenzyl)-1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6046956.png)
